
2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- is a heterocyclic compound that contains an oxazine ring fused with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- typically involves the reaction of 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one with appropriate reagents under controlled conditions. One common method includes the use of phenyl hydrazine derivatives and 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one, which are refluxed in methanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and regioselective halogenation have been explored to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). Reaction conditions often involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
Applications De Recherche Scientifique
2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- include:
Quinazoline derivatives: Known for their anticancer properties.
Benzoxazinone derivatives: Exhibiting various pharmacological activities such as anti-inflammatory and antibacterial effects.
Propriétés
Numéro CAS |
155959-02-7 |
|---|---|
Formule moléculaire |
C11H8ClNO2 |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
5-chloro-6-methyl-3-phenyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H8ClNO2/c1-7-10(12)13-9(11(14)15-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
MWEMBYPHEGIBCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=O)O1)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


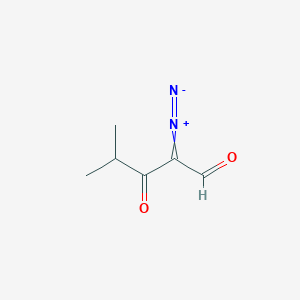


![2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine](/img/structure/B12549719.png)
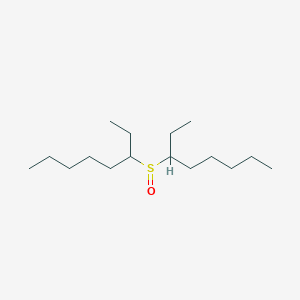

![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)
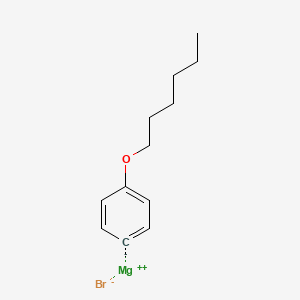
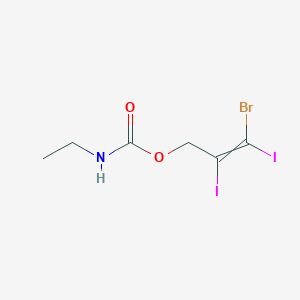

![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)
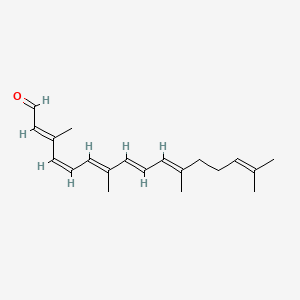
![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)
